molecular formula C7H4N4S2 B11572543 4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole

4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole

Cat. No.: B11572543
M. Wt: 208.3 g/mol
InChI Key: XDDZFQNDSCVUES-UHFFFAOYSA-N
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Description

4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole is a heterocyclic compound that features a fused ring system containing sulfur and nitrogen atoms. This compound is known for its electron-withdrawing properties, making it a valuable building block in the synthesis of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methyl-1,2-diaminobenzene with sulfur monochloride (S2Cl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate thiadiazole rings, which then undergo further cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole involves its interaction with molecular targets through its electron-withdrawing properties. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to participate in electron transfer reactions also plays a crucial role in its function in organic electronic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole is unique due to its specific fused ring structure, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in the development of advanced organic electronic materials and as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C7H4N4S2

Molecular Weight

208.3 g/mol

IUPAC Name

4-methyl-[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole

InChI

InChI=1S/C7H4N4S2/c1-3-2-4-6(10-12-8-4)7-5(3)9-13-11-7/h2H,1H3

InChI Key

XDDZFQNDSCVUES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NSN=C2C3=NSN=C13

Origin of Product

United States

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